3-bromo-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a bromine atom attached to the benzene ring and a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and cinnamaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-bromo-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
3-bromo-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and other interactions with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The bromine atom may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-[(1E)-1-phenylpropylidene]benzohydrazide
- 3-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide
- 3-bromo-N’-[(1E)-1-phenylbutylidene]benzohydrazide
Uniqueness
3-bromo-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide is unique due to its specific structural features, such as the presence of the bromine atom and the conjugated double bonds in the phenylprop-2-en-1-ylidene moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C16H13BrN2O |
---|---|
Molecular Weight |
329.19 g/mol |
IUPAC Name |
3-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C16H13BrN2O/c17-15-10-4-9-14(12-15)16(20)19-18-11-5-8-13-6-2-1-3-7-13/h1-12H,(H,19,20)/b8-5+,18-11+ |
InChI Key |
LWWAKCSHQRUUFN-OKSYWBHRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.